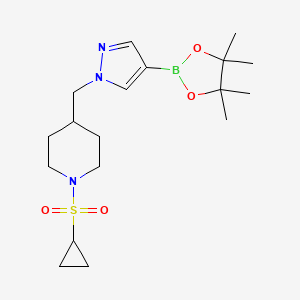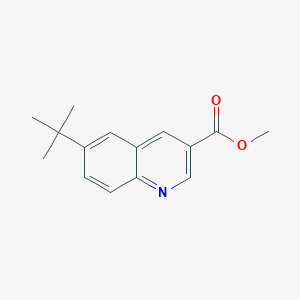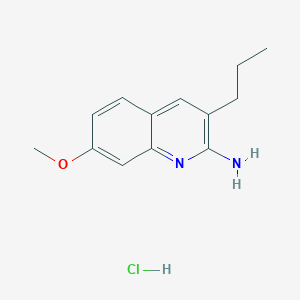![molecular formula C14H15ClN2 B13717882 3-[4-(3-Azetidinyl)phenyl]pyridine Hydrochloride](/img/structure/B13717882.png)
3-[4-(3-Azetidinyl)phenyl]pyridine Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-(3-Azetidinyl)phenyl]pyridine Hydrochloride is a chemical compound with the molecular formula C13H15ClN2 It is a hydrochloride salt form of a pyridine derivative, which contains both a pyridine ring and an azetidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(3-Azetidinyl)phenyl]pyridine Hydrochloride typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment to the Phenyl Ring: The azetidine ring is then attached to a phenyl ring through a substitution reaction.
Formation of the Pyridine Ring: The pyridine ring is synthesized separately and then coupled with the azetidine-phenyl intermediate.
Hydrochloride Salt Formation: The final step involves converting the free base into its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.
化学反応の分析
Types of Reactions
3-[4-(3-Azetidinyl)phenyl]pyridine Hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or phenyl rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of pyridine N-oxides or phenyl ketones.
Reduction: Formation of reduced derivatives with hydrogenated rings.
Substitution: Formation of halogenated derivatives or other substituted products.
科学的研究の応用
3-[4-(3-Azetidinyl)phenyl]pyridine Hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
類似化合物との比較
Similar Compounds
- 2-[4-(3-Azetidinyl)phenyl]pyridine Hydrochloride
- 4-[4-(3-Azetidinyl)phenyl]pyridine Hydrochloride
- 3-[4-(3-Azetidinyl)phenyl]pyridazine Hydrochloride
- 3-[4-(3-Azetidinyl)phenyl]pyrimidine Hydrochloride
Uniqueness
3-[4-(3-Azetidinyl)phenyl]pyridine Hydrochloride is unique due to its specific structural arrangement, which combines the azetidine and pyridine rings in a particular configuration. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C14H15ClN2 |
|---|---|
分子量 |
246.73 g/mol |
IUPAC名 |
3-[4-(azetidin-3-yl)phenyl]pyridine;hydrochloride |
InChI |
InChI=1S/C14H14N2.ClH/c1-2-13(8-15-7-1)11-3-5-12(6-4-11)14-9-16-10-14;/h1-8,14,16H,9-10H2;1H |
InChIキー |
SZKYXZTUZZSNBG-UHFFFAOYSA-N |
正規SMILES |
C1C(CN1)C2=CC=C(C=C2)C3=CN=CC=C3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(1-Benzyl-5-bromo-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13717831.png)



![4-[3-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yloxy]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B13717883.png)



![[(3S,5S,6S)-5-[(2-acetamido-3-methyl-3-nitrososulfanylbutanoyl)amino]-3,4,6-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B13717908.png)
